molecular formula C15H18N2O2 B6751436 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one

1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B6751436
M. Wt: 258.32 g/mol
InChI Key: BXCXSPOVOJOAMD-UHFFFAOYSA-N
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Description

1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclopropyl-substituted pyridine. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-en-1-one moiety through an aldol condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclopropyl-substituted pyridines. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Cyclopropylpyridine derivatives

Uniqueness

1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-15(18)17-8-7-13(10-17)19-14-6-5-12(9-16-14)11-3-4-11/h2,5-6,9,11,13H,1,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCXSPOVOJOAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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